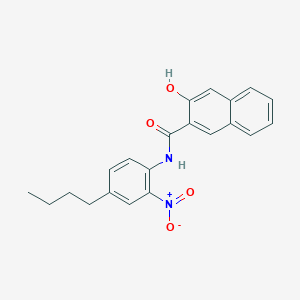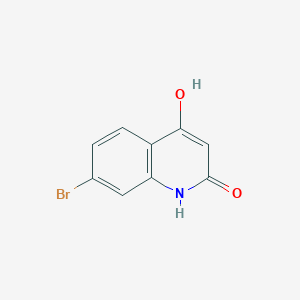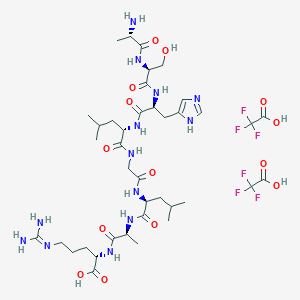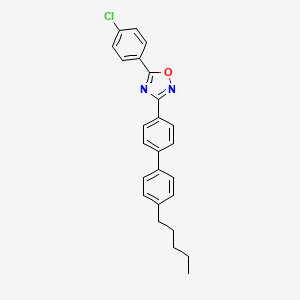
Acetonitrile;hexafluoroantimony(1-);1,2,3,4,5-pentamethylcyclopentane;rhodium(2+)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Acetonitrile;hexafluoroantimony(1-);1,2,3,4,5-pentamethylcyclopentane;rhodium(2+) is a complex organometallic compound with the molecular formula [Rh(C10H15)(CH3CN)3]+(SbF6-)2 . This compound is known for its unique structure, which includes a rhodium center coordinated with acetonitrile and pentamethylcyclopentane ligands, and hexafluoroantimonate as the counterion. It is commonly used in various catalytic and synthetic applications due to its stability and reactivity.
Métodos De Preparación
The synthesis of acetonitrile;hexafluoroantimony(1-);1,2,3,4,5-pentamethylcyclopentane;rhodium(2+) typically involves the reaction of pentamethylcyclopentadienylrhodium(III) chloride dimer with acetonitrile in the presence of hexafluoroantimonic acid . The reaction is carried out under an inert atmosphere to prevent oxidation and is usually performed at room temperature. The resulting product is purified by recrystallization or chromatography to obtain a high-purity compound.
Análisis De Reacciones Químicas
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to higher oxidation states of rhodium.
Reduction: It can be reduced to lower oxidation states of rhodium.
Substitution: The acetonitrile ligands can be substituted with other ligands such as phosphines or amines.
Addition: It can participate in addition reactions with various organic substrates.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like phosphines . The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
Acetonitrile;hexafluoroantimony(1-);1,2,3,4,5-pentamethylcyclopentane;rhodium(2+) has a wide range of scientific research applications:
Chemistry: It is used as a catalyst in various organic transformations, including hydrogenation, hydroformylation, and C-H activation reactions.
Biology: It is used in the study of enzyme mimetics and as a probe for understanding biological redox processes.
Industry: It is used in the production of fine chemicals and pharmaceuticals due to its catalytic properties.
Mecanismo De Acción
The mechanism of action of this compound involves the coordination of the rhodium center with substrates, facilitating various catalytic transformations. The acetonitrile and pentamethylcyclopentane ligands stabilize the rhodium center, allowing it to undergo oxidative addition and reductive elimination reactions. The hexafluoroantimonate counterion helps to balance the charge and stabilize the overall complex .
Comparación Con Compuestos Similares
Similar compounds include:
- Bis(1,5-cyclooctadiene)rhodium(I) hexafluoroantimonate
- 1,1’-Bis(di-i-propylphosphino)ferrocene(1,5-cyclooctadiene)rhodium(I) tetrafluoroborate
- White-Chen Catalyst (R,R)-(-)-1,2-Bis[(o-methoxyphenyl)(phenyl)phosphino]ethane(1,5-cyclooctadiene)rhodium(I) tetrafluoroborate
Compared to these compounds, acetonitrile;hexafluoroantimony(1-);1,2,3,4,5-pentamethylcyclopentane;rhodium(2+) is unique due to its specific ligand environment and counterion, which provide distinct reactivity and stability properties .
Propiedades
Fórmula molecular |
C16H29F12N3RhSb2 |
|---|---|
Peso molecular |
837.83 g/mol |
Nombre IUPAC |
acetonitrile;hexafluoroantimony(1-);1,2,3,4,5-pentamethylcyclopentane;rhodium(2+) |
InChI |
InChI=1S/C10H20.3C2H3N.12FH.Rh.2Sb/c1-6-7(2)9(4)10(5)8(6)3;3*1-2-3;;;;;;;;;;;;;;;/h6-10H,1-5H3;3*1H3;12*1H;;;/q;;;;;;;;;;;;;;;;+2;2*+5/p-12 |
Clave InChI |
VIIOVLVNMOBRBW-UHFFFAOYSA-B |
SMILES canónico |
CC#N.CC#N.CC#N.CC1C(C(C(C1C)C)C)C.F[Sb-](F)(F)(F)(F)F.F[Sb-](F)(F)(F)(F)F.[Rh+2] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-chloro-N-{[4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]carbamothioyl}benzamide](/img/structure/B12454657.png)



![10-hexanoyl-3-(4-methoxyphenyl)-11-phenyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B12454671.png)
![2-ethyl-3-(2-hydroxyethyl)-5-(4-methylphenyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B12454672.png)
![4-tert-butyl-N-{[2-(4-fluorophenyl)-2H-benzotriazol-5-yl]carbamothioyl}benzamide](/img/structure/B12454675.png)
![5-Bromo-2-{[(4-chlorophenyl)acetyl]amino}benzoic acid](/img/structure/B12454676.png)

![N-[4-(5-Isopropyl-[1,3,4]thiadiazol-2-ylsulfamoyl)-phenyl]-acetamide](/img/structure/B12454685.png)
![2-[(3-cyano-7,7-dimethyl-5-oxo-6,8-dihydroquinolin-2-yl)sulfanyl]-N-(4-fluorophenyl)acetamide](/img/structure/B12454689.png)
![3-Iodo-5-methylimidazo[1,2-a]pyrazine](/img/structure/B12454711.png)


